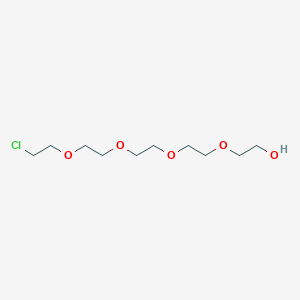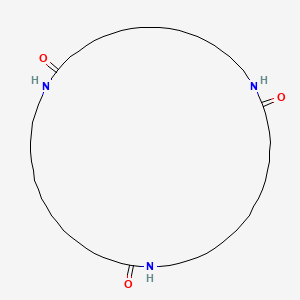
2'-TFA-NH-dU
描述
2’-Trifluoroacetamido-2’-deoxyuridine (2’-TFA-NH-dU) is a modified nucleoside analog where the 2’-hydroxyl group of uridine is replaced with a trifluoroacetamido group. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TFA-NH-dU typically involves the protection of the amine group followed by the introduction of the trifluoroacetyl group. The process begins with the protection of the 2’-amine group using a suitable protecting group such as Boc (tert-butyloxycarbonyl). The protected amine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. Finally, the protecting group is removed under acidic conditions to yield 2’-TFA-NH-dU .
Industrial Production Methods
Industrial production of 2’-TFA-NH-dU follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2’-TFA-NH-dU undergoes various chemical reactions, including:
Oxidation: The trifluoroacetamido group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction can produce deprotected amines .
科学研究应用
2’-TFA-NH-dU has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Industry: 2’-TFA-NH-dU is used in the development of diagnostic tools and therapeutic agents .
作用机制
The mechanism of action of 2’-TFA-NH-dU involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. The trifluoroacetamido group can also interact with enzymes involved in nucleic acid metabolism, inhibiting their activity. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2’-Fluoro-2’-deoxyuridine (2’-F-dU): Similar in structure but with a fluorine atom instead of a trifluoroacetamido group.
2’-Amino-2’-deoxyuridine (2’-NH2-dU): Contains an amino group instead of a trifluoroacetamido group.
2’-Azido-2’-deoxyuridine (2’-N3-dU): Features an azido group in place of the trifluoroacetamido group
Uniqueness
2’-TFA-NH-dU is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and ability to interact with biological targets, making it valuable in various research applications .
属性
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNOCVKVXQYCX-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzoic acid, 2-[(4-carboxyphenyl)thio]-](/img/structure/B3269953.png)
![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)







